Mantabegron

Description

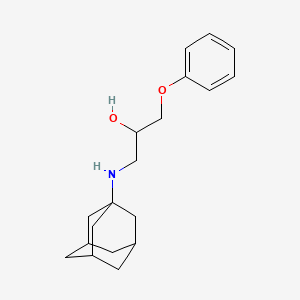

Structure

3D Structure

Properties

CAS No. |

36144-08-8 |

|---|---|

Molecular Formula |

C19H27NO2 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

1-(1-adamantylamino)-3-phenoxypropan-2-ol |

InChI |

InChI=1S/C19H27NO2/c21-17(13-22-18-4-2-1-3-5-18)12-20-19-9-14-6-15(10-19)8-16(7-14)11-19/h1-5,14-17,20-21H,6-13H2 |

InChI Key |

OVHWFGPUZGJWAI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC(COC4=CC=CC=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Mantabegron: Mechanism of Action & Molecular Pharmacology

Beta-3 Adrenergic Receptor Agonist Profile[1][2][3]

Part 1: Executive Summary

Mantabegron (INN; CAS: 36144-08-8) is a selective

Unlike non-selective beta-agonists that may trigger tachycardia (

Part 2: Molecular Pharmacology

1. Structural Basis of Action

This compound's chemical structure, (2RS)-1-(adamantan-1-ylamino)-3-phenoxypropan-2-ol , contains two critical pharmacophores:

-

Aryloxypropanolamine Backbone: This is the classic scaffold for

-adrenergic recognition, mimicking the catecholamine side chain of norepinephrine to anchor the molecule within the receptor's orthosteric binding site.[1] -

Adamantane Moiety: The bulky, lipophilic adamantane cage is a unique structural feature.[1] In the context of

-AR pharmacology, this group likely occupies the hydrophobic pocket of the receptor, which is larger and more flexible in the

2. Receptor Selectivity & Binding

-

Primary Target: Human

-Adrenergic Receptor.[1] -

Mechanism: Orthosteric Agonism.[1]

-

Selectivity Profile: this compound exhibits high affinity for

-ARs with significantly lower affinity for

Part 3: Intracellular Signaling Cascade

The therapeutic effect of this compound is mediated through the cAMP-PKA signaling axis .[1] Upon binding to the

-

Ligand Binding: this compound binds to the transmembrane

-AR, inducing a conformational change in the receptor.[1] -

G-Protein Activation: The activated receptor acts as a Guanine Nucleotide Exchange Factor (GEF) for the heterotrimeric Gs protein , promoting the exchange of GDP for GTP on the G

s subunit .[1] -

Adenylyl Cyclase Stimulation: The G

s-GTP complex dissociates and activates membrane-bound Adenylyl Cyclase (AC) .[1] -

cAMP Generation: Activated AC catalyzes the conversion of ATP into cyclic AMP (cAMP) , a secondary messenger.[1]

-

PKA Activation: Elevated cAMP levels bind to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.[1]

-

Smooth Muscle Relaxation:

-

MLCK Inhibition: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for the Ca²⁺-Calmodulin complex.[1]

-

K⁺ Channel Opening: PKA may phosphorylate ATP-sensitive K⁺ channels, leading to hyperpolarization and reduced Ca²⁺ influx.[1]

-

Result: Decreased intracellular Ca²⁺ and reduced myosin light chain phosphorylation lead to detrusor relaxation .[1]

-

Visualization: The

-AR Signaling Pathway

Figure 1: The signal transduction pathway of this compound in detrusor smooth muscle cells.[1]

Part 4: Experimental Validation Protocols

To validate the mechanism of action of this compound, researchers utilize functional assays measuring cAMP accumulation and tissue contractility.[1]

Protocol A: TR-FRET cAMP Accumulation Assay

Objective: Quantify the potency (

-

Cell Preparation: Harvest CHO-K1 cells stably expressing h

-AR.[1] Resuspend in stimulation buffer (PBS + 0.1% BSA + 0.5 mM IBMX to inhibit phosphodiesterase). -

Treatment: Plate cells (5,000/well) in a 384-well plate. Add this compound (serial dilution:

M to -

Detection: Add detection reagents:

-

Measurement: Read fluorescence at 620 nm and 665 nm.

-

Analysis: Calculate the TR-FRET ratio (

). High cAMP competes with the tracer, decreasing the FRET signal.[1] Plot dose-response curve to determine

Protocol B: Isolated Detrusor Organ Bath

Objective: Assess functional relaxation of bladder tissue ex vivo.

-

Tissue Isolation: Harvest bladder strips (approx.

mm) from Sprague-Dawley rats or guinea pigs.[1] -

Mounting: Suspend strips in organ baths containing Krebs-Henseleit solution (37°C, 95% O₂/5% CO₂). Apply 1g resting tension.[1]

-

Pre-contraction: Induce stable contraction using KCl (60 mM) or Carbachol (

) to mimic the filling phase tone.[1] -

Dosing: Add this compound cumulatively (

M to -

Data Capture: Record isometric tension changes via force-displacement transducers. Calculate % relaxation relative to the pre-contracted baseline.

Visualization: Experimental Workflow

Figure 2: Workflow for validating this compound potency and efficacy.[1]

Part 5: References

-

World Health Organization (WHO). (2003).[1] International Nonproprietary Names for Pharmaceutical Substances (INN): Recommended INN: List 50. WHO Drug Information, Vol. 17, No.[1] 4. Link

-

National Institutes of Health (NIH) - GSRS. this compound Substance Record.[1] Global Substance Registration System.[1] Link

-

ChemicalBook. this compound Hydrochloride Product Information. Link

-

Bylund, D. B., et al. (1994).[1] International Union of Pharmacology.[1] XXIV. Update on alpha-adrenoceptors. Pharmacological Reviews, 46(2), 121-136.[1] (Foundational reference for Adrenergic Receptor classification).[1]

-

Takeda, M., et al. (1999).[1] Characterization of beta-adrenoceptor subtype in bladder smooth muscle. The Journal of Urology. (Contextual reference for Beta-3 mechanism in bladder).

Sources

Technical Monograph: Physicochemical Profiling of Mantabegron (CAS 36144-08-8)

[1][2][3]

Executive Summary & Therapeutic Context

Mantabegron (CAS 36144-08-8) represents a distinct class of

This guide provides a rigorous physicochemical analysis of this compound, designed to support formulation scientists and medicinal chemists in optimizing its delivery.[1][2] The compound's high lipophilicity (LogP > 3.[1][2]3) and basicity (pKa ~9.[1][4][5]6) present specific challenges in solubility and bioavailability, necessitating advanced formulation strategies such as solid dispersions or salt formation.[1][2]

Chemical Identity & Structural Analysis[2][3][4][7][8][9]

Nomenclature and Identifiers

| Property | Detail |

| Common Name | This compound |

| CAS Registry Number | 36144-08-8 |

| IUPAC Name | (2RS)-1-(Adamantan-1-ylamino)-3-phenoxypropan-2-ol |

| Molecular Formula | C₁₉H₂₇NO₂ |

| Molecular Weight | 301.42 g/mol |

| SMILES | C1C2CC3CC1CC(C2)(C3)NC(CC(COc4ccccc4)O) |

| Stereochemistry | Racemic mixture (contains one chiral center at C2 of the propyl chain) |

Structural Pharmacophore Analysis

The this compound molecule can be deconstructed into three functional domains governing its physicochemical behavior:

-

Lipophilic Anchor (Adamantane): A rigid, bulky tricyclic cage that drives high LogP and blood-brain barrier (BBB) penetration potential, while reducing water solubility.[1][2]

-

Ionizable Linker (Secondary Amine): The protonation center (Basic pKa), essential for receptor salt bridge formation and solubility manipulation via pH.[1][2]

-

H-Bonding Tail (Phenoxy-propanol): Provides hydrogen bond donors/acceptors (OH, Ether O) critical for receptor subtype selectivity.[1][2]

Figure 1: Structural deconstruction of this compound highlighting functional groups and their physicochemical impact.[1]

Physicochemical Profiling

Ionization Constant (pKa)[2][3][4]

-

Mechanistic Insight: The secondary amine is the sole ionizable center.[1][2] While simple adamantylamines have a pKa ~10.5-10.8, the electron-withdrawing inductive effect of the

-hydroxyl group and the phenoxy ether lowers the pKa by approximately 1 log unit.[1][2] -

Implication: this compound exists predominantly as a cation at physiological pH (1.2–7.4), which aids solubility in gastric fluid but requires lipophilic mechanisms for intestinal absorption (pH > 6.5).[1][2]

Lipophilicity (LogP/LogD)[2][3][4]

-

LogD (pH 7.4): ~1.2

-

Interpretation: The high intrinsic lipophilicity (LogP > 3) suggests excellent permeability but poor aqueous solubility.[1][2] The drop in LogD at pH 7.4 indicates that while the drug is ionized, the lipophilic adamantane cage still exerts significant influence, potentially causing membrane retention or phospholipidosis.[1][3][2]

Solubility Profile

This compound exhibits a pH-dependent solubility profile typical of weak bases:

| Solvent / Medium | Solubility Classification | Estimated Concentration |

| Water (Neutral pH) | Poorly Soluble | < 0.1 mg/mL |

| 0.1 N HCl (pH 1.2) | Soluble | > 10 mg/mL (Ionized form) |

| Phosphate Buffer (pH 6.8) | Sparingly Soluble | ~ 1–2 mg/mL |

| Ethanol / DMSO | Freely Soluble | > 50 mg/mL |

| FaSSIF (Biorelevant) | Moderate | Enhanced by micelles |

Synthesis & Impurity Profiling

The primary synthesis route involves the nucleophilic ring-opening of an epoxide by an amine.[1][2] This route is preferred for its atom economy but requires strict control of regio-isomers.[1][3]

Reaction: 1-Adamantanamine + Phenyl Glycidyl Ether

-

Key Impurity A (Bis-alkylation): Over-alkylation of the amine, forming a tertiary amine species.[1][2] Controlled by using excess adamantanamine.[1][2]

-

Key Impurity B (Regio-isomer): Attack at the more substituted carbon of the epoxide (less likely due to steric hindrance of adamantane, but possible).[1][2]

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa is critical for predicting salt solubility and precipitation pH in the intestine.[1][3][2]

-

Preparation: Dissolve 5 mg of this compound free base in 20 mL of a solvent mixture (Isopropanol:Water 60:40) to ensure initial solubility.

-

Titration: Perform titration using 0.1 N HCl (to protonate) followed by back-titration with 0.1 N KOH under inert

atmosphere at 25°C. -

Data Processing: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the mixed-solvent values.

-

Equation:

(dielectric correction).[1]

-

-

Validation: The inflection point should be sharp; a broad curve indicates precipitation during titration.[1][2]

Protocol B: Biorelevant Solubility Screening (Shake-Flask)

Rationale: Standard buffers do not mimic the solubilizing effect of bile salts on the lipophilic adamantane moiety.[1][2]

-

Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF-V2) containing 3 mM sodium taurocholate and 0.75 mM lecithin.[1]

-

Equilibration: Add excess this compound solid to 5 mL of FaSSIF in a glass vial.

-

Incubation: Shake at 37°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

-

Quantification: Analyze supernatant via HPLC-UV (270 nm).

Figure 2: Decision tree for solubility profiling and formulation selection based on biorelevant data.

References

-

World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): this compound."[1] WHO Drug Information, Vol. 17, No. 4, 2003.[1][2] Link

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 213044, this compound."[1][2] PubChem, Accessed 2024.[1][2] Link[1][3][2]

-

GuideChem. "this compound (CAS 36144-08-8) MSDS and Physicochemical Properties." GuideChem Database.[1][2] Link

-

Alfa Chemistry. "pKa Values of Amines and Cyclic Organic Nitrogen Compounds." Alfa Chemistry Reference. Link

-

ChemNet. "this compound CAS 36144-08-8 Product Description."[6][1][3] ChemNet Global Chemical Network.[1][2] Link

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. EP2717860A1 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. importlicensing.wto.org [importlicensing.wto.org]

Therapeutic Potential of Mantabegron in Metabolic Disorders

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Mantabegron (INN) is a selective

This guide analyzes the mechanistic rationale for deploying this compound as a metabolic modulator, distinguishing its adamantane-derived pharmacophore from other agonists, and outlines rigorous experimental frameworks for validating its efficacy in metabolic flexibility.

Part 1: Molecular Pharmacology & Structural Logic

1.1 The Adamantane Distinction

Unlike mirabegron, which utilizes a thiazole-derived tail, this compound incorporates an adamantane group linked to a phenoxypropanolamine backbone.

-

Chemical Identity: (2RS)-1-(adamantan-1-ylamino)-3-phenoxypropan-2-ol.

-

Structure-Activity Relationship (SAR): The bulky, lipophilic adamantane moiety suggests a high volume of distribution and potential for enhanced interaction with the hydrophobic pocket of the

-AR transmembrane domain. This structural feature theoretically influences receptor residence time and lipophilicity (LogP), critical factors for targeting adipose tissue.

1.2 Mechanism of Action: The Thermogenic Switch

The therapeutic value of this compound in metabolic disorders predicates on its ability to selectively bind

Core Signaling Pathway:

-

Ligand Binding: this compound binds the orthosteric site of

-AR (G-protein coupled receptor). -

Transduction: Conformational change triggers

activation. -

Amplification: Adenylyl cyclase (AC) converts ATP to cAMP.

-

Effector Activation: cAMP activates Protein Kinase A (PKA).

-

Metabolic Output:

-

Lipolysis: Phosphorylation of Perilipin and Hormone-Sensitive Lipase (HSL) releases free fatty acids (FFAs).

-

Thermogenesis: Activation of p38 MAPK and CREB drives transcription of UCP1 (Uncoupling Protein 1).

-

Mitochondrial Uncoupling: UCP1 dissipates the proton gradient as heat rather than ATP.

-

1.3 Visualization:

-AR Signaling Cascade

The following diagram illustrates the molecular pathway activated by this compound in Brown Adipose Tissue (BAT).

Caption: Figure 1. This compound-mediated β3-adrenergic signaling pathway leading to lipolysis and thermogenesis in adipocytes.[1]

Part 2: Therapeutic Targets & Evidence Evaluation

While direct clinical data for this compound is less prevalent than for mirabegron, its pharmacological class provides a strong predictive model for its metabolic effects.

2.1 Brown Adipose Tissue (BAT) Activation

-

Hypothesis: this compound administration increases BAT glucose uptake and oxidative metabolism.

-

Relevance: Active BAT correlates with lower BMI and improved insulin sensitivity in humans.

-

Differentiation: The adamantane group may alter the kinetics of receptor desensitization compared to other agonists, potentially sustaining thermogenic activity without rapid tachyphylaxis.

2.2 White Adipose Tissue (WAT) Beiging

-

Mechanism: Chronic exposure to

-agonists induces the "browning" of white adipocytes (beige fat), characterized by multilocular lipid droplets and increased mitochondrial density. -

Therapeutic Goal: Increasing whole-body energy expenditure to combat obesity.

2.3 Comparative Profile: this compound vs. Mirabegron[2]

| Feature | This compound | Mirabegron |

| Primary Structure | Adamantane-phenoxypropanolamine | Thiazole-acetanilide |

| Target Selectivity | High | High |

| Lipophilicity | High (Adamantane influence) | Moderate |

| Clinical Status | Investigational / INN | Approved (OAB) |

| Metabolic Application | Preclinical / Theoretical | Investigational (Phase 2 for Obesity) |

Part 3: Experimental Protocols for Validation

To rigorously assess this compound's potential, researchers must employ self-validating protocols that control for off-target

3.1 In Vitro Lipolysis Assay (Primary Screen)

Objective: Quantify the efficacy (

Protocol:

-

Isolation: Isolate primary adipocytes from inguinal WAT of C57BL/6J mice or human SVF differentiation.

-

Starvation: Incubate cells in serum-free DMEM (0.5% BSA) for 2 hours to normalize basal lipolysis.

-

Treatment: Treat cells with this compound (dose range: 0.1 nM – 10

M) for 1 hour.-

Control: Isoproterenol (non-selective

agonist). -

Negative Control: Vehicle (DMSO).

-

Specificity Check: Co-incubate with SR59230A (selective

antagonist).

-

-

Detection: Collect supernatant and quantify glycerol release using a colorimetric enzymatic assay (absorbance at 540 nm).

-

Data Analysis: Plot dose-response curves to calculate

.

3.2 In Vivo Whole-Body Respirometry (CLAMS)

Objective: Determine if this compound acute administration increases energy expenditure (EE) without increasing locomotor activity.

Workflow Visualization:

Caption: Figure 2.[3] In vivo metabolic phenotyping workflow using Comprehensive Lab Animal Monitoring System (CLAMS).

Critical Control: Monitor heart rate (telemetry) simultaneously to ensure the dose selected does not activate cardiac

Part 4: Challenges & Future Directions

4.1 The Selectivity Paradox

A major hurdle for this compound, like all

-

Risk: Off-target

activation leads to tachycardia and hypertension. -

Mitigation: The adamantane moiety must be evaluated for its specific steric hindrance that might prevent binding to the tighter binding pockets of

receptors.

4.2 Translational Gap

Rodent

-

Recommendation: Efficacy studies should prioritize humanized mouse models (expressing human

-AR) or ex vivo human adipose tissue assays rather than wild-type rodent models alone.

References

-

World Health Organization. (2003). International Nonproprietary Names for Pharmaceutical Substances (INN): List 50. WHO Drug Information, 17(4). Link

-

Cypess, A. M., et al. (2015). Activation of Human Brown Adipose Tissue by a β3-Adrenergic Receptor Agonist. Cell Metabolism. (Foundational class mechanism). Link

-

Schena, G., & Caplan, M. J. (2019). Mirabegron: A Review of its Use in the Management of Overactive Bladder and its Potential in Metabolic Disorders. Drugs. (Reference for β3 agonist metabolic profile). Link

-

National Center for Biotechnology Information. (n.d.). This compound (Compound).[2][4][5] PubChem. Link

-

Finlin, B. S., et al. (2018).[6] The β3-adrenergic receptor agonist mirabegron improves glucose homeostasis in obese humans. Journal of Clinical Investigation. Link

Sources

A Technical Guide to the Physicochemical and Pharmacological Profile of Mantabegron (C19H27NO2)

This document provides an in-depth technical overview of Mantabegron, a selective β3-adrenoceptor agonist. Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical data on its physicochemical properties, mechanism of action, and established protocols for its functional characterization.

Part 1: Physicochemical Characterization

This compound is a small molecule with the chemical formula C19H27NO2.[1] Its structure and properties have been defined to support its investigation as a selective adrenergic agonist. A precise understanding of these characteristics is fundamental for its application in both in vitro and in vivo research settings, influencing factors from solubility in assay buffers to its pharmacokinetic profile.

The molecular weight of the free base is 301.42 g/mol .[1][2] Key identifying and physicochemical data are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H27NO2 | [1] |

| Molecular Weight | 301.42 g/mol | [1][2] |

| IUPAC Name | (2RS)-1-(Adamantan-1-ylamino)-3-phenoxypropan-2-ol | [1] |

| CAS Number | 36144-08-8 | [1] |

| Stereochemistry | Racemic | [1] |

Note: Data corresponds to the free base form of the molecule.

Part 2: Mechanism of Action and Cellular Signaling

This compound functions as a selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) family.[3][4] This selectivity is critical to its pharmacological profile, distinguishing its actions from those mediated by β1- and β2-adrenoceptors, which are associated with cardiovascular and pulmonary functions, respectively.[3][5]

The established signaling cascade initiated by this compound binding to the β3-AR is the canonical Gs pathway:

-

Receptor Activation: this compound binds to the extracellular domain of the β3-AR, inducing a conformational change.

-

G-Protein Coupling: The activated receptor engages with and activates the heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase.[4]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[4]

-

Downstream Effects: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a cellular response, such as smooth muscle relaxation or lipolysis.[4]

This pathway is central to the therapeutic potential of β3-AR agonists in conditions like overactive bladder, where they promote detrusor smooth muscle relaxation.[4][5][6]

Caption: Canonical Gs signaling pathway activated by this compound.

Part 3: In Vitro Efficacy Assessment: A Validated Protocol

To quantify the functional potency of this compound, a cyclic AMP (cAMP) accumulation assay in a recombinant cell line is the industry-standard method. This protocol provides a self-validating system to determine the compound's half-maximal effective concentration (EC50).

Protocol: Quantifying this compound-Induced cAMP Accumulation

1. Principle: This assay measures the dose-dependent increase in intracellular cAMP in cells stably expressing the human β3-adrenergic receptor. The use of a phosphodiesterase (PDE) inhibitor is critical to prevent the degradation of cAMP, ensuring its accumulation and accurate measurement.[7]

2. Materials:

-

Cells: HEK293 or CHO-K1 cells stably transfected with the human β3-adrenoceptor gene.

-

Culture Medium: Appropriate medium (e.g., MEM or F-12K) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

-

PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 500 µM.

-

This compound Stock: High-concentration stock (e.g., 10 mM in DMSO).

-

cAMP Detection Kit: A competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Plate: 384-well white opaque microplate suitable for luminescence or fluorescence detection.

3. Step-by-Step Methodology:

-

Step 1: Cell Culture and Seeding

-

Step 2: Preparation of this compound Dilution Series

-

On the day of the assay, prepare a serial dilution of this compound in assay buffer containing the PDE inhibitor (IBMX). A typical concentration range would span from 1 pM to 10 µM.

-

-

Step 3: Cell Stimulation

-

Carefully remove the culture medium from the cell plate.

-

Add 20 µL of the corresponding this compound dilution (or vehicle control) to each well.

-

Incubate the plate at room temperature or 37°C for 30 minutes.[9]

-

-

Step 4: Cell Lysis and cAMP Quantification

-

Following stimulation, lyse the cells and quantify cAMP levels according to the detection kit manufacturer's instructions. For an HTRF assay, this typically involves adding the two detection reagents (a cAMP-d2 conjugate and an anti-cAMP cryptate antibody) and incubating for 60 minutes to 20 hours.[9]

-

-

Step 5: Data Acquisition and Analysis

-

Read the plate using a compatible plate reader.

-

Plot the response (e.g., HTRF ratio) against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

-

References

-

This compound HYDROCHLORIDE . Global Substance Registration System. [Link]

-

This compound . Global Substance Registration System. [Link]

-

Everything You Always Wanted to Know about β3-AR * ( But Were Afraid to Ask)*. National Center for Biotechnology Information. [Link]

-

Mirabegron, a Selective β3-Adrenergic Receptor Agonist, as a Potential Anti-Obesity Drug . National Center for Biotechnology Information. [Link]

-

On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder . National Center for Biotechnology Information. [Link]

-

Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists . Frontiers in Pharmacology. [Link]

-

What is the mechanism of action of Mirabegron (beta-3 adrenergic agonist) in the body? . A.T. Still University. [Link]

-

Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) . Myrbetriq. [Link]

-

How β3‐adrenoceptor‐selective is mirabegron? . National Center for Biotechnology Information. [Link]

-

cAMP Measurement for Agonists of a Gαi-Coupled Receptor . National Center for Biotechnology Information. [Link]

-

Lubabegron | C29H29N3O3S . PubChem, National Center for Biotechnology Information. [Link]

-

Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors . ResearchGate. [Link]

-

Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors . National Center for Biotechnology Information. [Link]

-

Data Sheet . BPS Bioscience. [Link]

-

Compound: this compound (CHEMBL2107758) . ChEMBL, European Bioinformatics Institute. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Mirabegron, a Selective β3-Adrenergic Receptor Agonist, as a Potential Anti-Obesity Drug [mdpi.com]

- 4. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Frontiers | Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists [frontiersin.org]

The Adamantyl Pharmacophore in Beta-Adrenergic Modulation: Design, Synthesis, and Kinetic Profiles

The following technical guide provides an in-depth analysis of adamantane-based beta-adrenergic agonists, focusing on their medicinal chemistry, structure-activity relationships (SAR), and experimental development.

Executive Summary: The "Lipophilic Anchor" Strategy

The evolution of beta-adrenergic receptor (

This guide focuses on a specific, high-performance niche: Adamantane-based beta agonists .[1] The incorporation of the tricyclic adamantane cage (

-

Exosite Binding: The adamantyl group acts as a "lipophilic bullet," anchoring the molecule into hydrophobic exosites near the receptor, significantly reducing the dissociation rate (

) and creating "Ultra-Long-Acting Beta Agonists" (uLABAs).[1] -

Selectivity Tuning: The steric rigidity of the adamantane cage forces specific conformational constraints, allowing researchers to tune affinity between

(cardiac) and

Medicinal Chemistry & SAR: The Head-Linker-Tail Model

To understand the adamantane modification, one must deconstruct the classical beta-agonist pharmacophore into three domains.

The Pharmacophore Domains[1]

| Domain | Function | Standard Structure | Adamantyl Modification |

| The Head | Receptor activation (Agonism) | Catechol, Saligenin, or Formanilide | Unchanged (Essential for H-bonding with Ser5.42/Ser5.46).[1] |

| The Chiral Core | Stereospecific binding | Unchanged.[1] | |

| The Tail (N-Substituent) | Potency & Selectivity | Isopropyl, t-Butyl, Phenylalkyl | Adamantane / Adamantyl-alkyl . |

The Adamantane Effect

Replacing a flexible linear chain (like the hexyl chain in salmeterol) with a rigid adamantane cage alters the Entropy of Binding (

-

Rigidity: The adamantane cage does not lose conformational entropy upon binding to a hydrophobic pocket, unlike a flexible alkyl chain which must "freeze" into position.[1] This theoretically improves binding affinity (

).[1] -

Membrane Partitioning: The high lipophilicity (LogP ~4.2 for the adamantyl group alone) ensures the drug partitions into the lipid bilayer, creating a local depot effect that allows the drug to continuously access the receptor (the "Microkinetic Diffusion" model).[1]

Case Study: Adamantyl-Formoterol Analogues

Recent development efforts (e.g., Bioorg.[1] Med. Chem. Lett. series) have explored replacing the

Key Findings:

-

Direct N-Adamantyl Substitution: Attaching the adamantane directly to the nitrogen (secondary amine) often reduces potency due to steric clash with the receptor entrance.[1]

-

Linker Insertion: A spacer (ethyl or propyl) between the nitrogen and the adamantane cage restores potency.[1] The 2-(1-adamantyl)ethyl substituent has shown optimal balance, maintaining

agonism while significantly increasing metabolic stability against Monoamine Oxidase (MAO) and COMT.[1]

Experimental Protocols

Synthesis of N-[2-(1-Adamantyl)ethyl]-Beta-Agonist Precursors

The most robust route to these derivatives involves the ring opening of a chiral epoxide by an adamantyl-amine.[1] This protocol ensures the preservation of the crucial chiral center at the "Head" group.[1]

Reagents:

-

Substrate: (R)-styrene oxide derivative (protected "Head" group).[1]

-

Nucleophile: 2-(1-Adamantyl)ethylamine (synthesized via reduction of 1-adamantaneacetonitrile).[1]

-

Solvent: Ethanol or DMSO (anhydrous).[1]

Step-by-Step Methodology:

-

Amine Preparation: Dissolve 1-adamantaneacetonitrile (10 mmol) in dry THF. Add

(1.5 eq) dropwise at 0°C under Argon.[1] Reflux for 4 hours. Quench (Fieser method), filter, and concentrate to yield 2-(1-Adamantyl)ethylamine.[1] -

Epoxide Opening:

-

Purification: Evaporate solvent. Dissolve residue in EtOAc/Hexane. Purify via Flash Column Chromatography (SiO2).[1]

-

Deprotection: If the "Head" group phenols were protected (e.g., TBDMS), treat with TBAF/THF to yield the final agonist.[1]

Functional Assay: cAMP Accumulation (Gs Coupling)

To verify agonism (vs. antagonism), one must measure the activation of Adenylyl Cyclase.[1]

Protocol:

-

Cell Line: CHO-K1 cells stably expressing human

-AR.[1] -

Seeding: 10,000 cells/well in 384-well plates; incubate overnight.

-

Stimulation:

-

Prepare 10-point serial dilution of the Adamantyl-agonist in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit PDE).

-

Add to cells and incubate for 30 mins at 37°C.

-

-

Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).[1]

-

Analysis: Plot RFU vs. Log[Concentration]. Calculate

using a 4-parameter logistic fit. Validation: Compare against Isoprenaline (Full agonist control).

Visualizations

Structural Evolution of Beta-Agonists

This diagram illustrates the logical progression from endogenous ligands to the adamantane-based "Anchor" design.[1]

Figure 1: The evolution of the N-substituent in beta-agonists, culminating in the adamantane cage for optimized lipophilic anchoring.

Synthesis Workflow: Epoxide Opening

The standard synthetic route for generating the chiral ethanolamine core with an adamantyl tail.[1]

Figure 2: The convergent synthesis pathway coupling the pharmacophore head to the adamantyl tail via nucleophilic ring opening.[1]

Mechanism of Action: Gs Signaling

The signaling cascade activated by the agonist, leading to bronchodilation (in

Figure 3: The canonical Gs-coupled signaling pathway triggered by adamantane-based beta agonists.[1]

References

-

NIH National Library of Medicine. (2011).[1] The structural basis for agonist and partial agonist action on a β(1)-adrenergic receptor. PubMed.[1][2][3] [Link]1]

-

National Institutes of Health. (2013).[1] The discovery of adamantyl-derived, inhaled, long acting beta(2)-adrenoreceptor agonists. PubMed.[1][2][3] [Link]1]

-

Wanka, L., et al. (2013).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. [Link]1]

-

Vertex Pharmaceuticals. (2010).[1] Structure-activity relationships of adamantane compounds. ResearchGate. [Link]1]

-

Wikipedia. (2024).[1] Beta3-adrenergic agonist.[1][4][5][6] Wikipedia.[1] [Link]1]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 4. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 5. β(3)-Adrenoceptor agonists and (antagonists as) inverse agonists history, perspective, constitutive activity, and stereospecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Mantabegron: Mechanistic Profiling and Experimental Validation in Adipose Tissue Thermogenesis

Part 1: Executive Technical Synthesis[1]

Mantabegron (INN) is a selective

This guide provides a rigorous technical framework for evaluating this compound’s role in adipose tissue energy expenditure.[1] It operates on the premise that this compound, by selectively binding to ADRB3 on adipocytes, triggers the canonical Gs-protein coupled cascade, resulting in lipolysis and mitochondrial uncoupling.

The Core Value Proposition:

Research into this compound offers a pathway to dissociate the hemodynamic side effects (often seen with non-selective

Part 2: Mechanistic Foundation[1]

The -Adrenergic Signaling Cascade

This compound functions as an orthosteric agonist to the

Mechanism of Action:

-

Ligand Binding: this compound binds to the transmembrane

-AR.[1] -

Transduction: Conformational change activates the

alpha subunit.[1] -

Amplification: Adenylyl Cyclase (AC) converts ATP to cAMP.[1]

-

Effector Activation: cAMP activates Protein Kinase A (PKA).[1][4][5]

-

Dual Output:

Visualization: The this compound Signaling Axis

Figure 1: Signal transduction pathway of this compound from receptor binding to mitochondrial thermogenesis.[1]

Part 3: Experimental Frameworks

To scientifically validate this compound, researchers must employ a multi-tiered screening approach. The following protocols are adapted from gold-standard methodologies used for

Phase 1: In Vitro Validation (Adipocyte Models)[1]

Objective: Quantify the potency (

Protocol A: Seahorse Mitochondrial Respiration Assay

This is the definitive assay for measuring cellular thermogenesis (Oxygen Consumption Rate - OCR).[1]

-

Differentiation: Seed pre-adipocytes in XF96 plates. Differentiate for 6-8 days using standard insulin/T3/IBMX/Dexamethasone cocktail.[1]

-

Pre-Treatment: On Day 8, wash cells with assay medium (DMEM, unbuffered).

-

Basal Measurement: Measure basal respiration (3 cycles).

-

This compound Injection (Port A): Inject this compound (Titration: 10 nM – 10

M).[1] -

Oligomycin Injection (Port B): Inhibits ATP synthase.[1] The remaining respiration represents proton leak (UCP1-mediated thermogenesis).[1]

-

Uncoupler (FCCP) (Port C): Determines maximal respiratory capacity.[1]

-

Antimycin A/Rotenone (Port D): Shuts down mitochondrial respiration (non-mitochondrial baseline).[1]

Data Output Interpretation:

| Parameter | This compound Effect (Expected) | Mechanistic Interpretation |

|---|---|---|

| Basal Respiration | No Change / Slight Increase | Pre-stimulation state.[1] |

| Acute Stimulated OCR | Significant Increase | Direct

Protocol B: Glycerol Release Assay (Lipolysis)

Since thermogenesis is fueled by fatty acids, lipolysis is a proxy for

-

Method: Treat differentiated adipocytes with this compound (1 hour).[1] Collect supernatant.

-

Detection: Colorimetric enzymatic assay for free glycerol.

-

Validation: Co-treat with SR59230A (Selective

antagonist).[1] If this compound effects are blocked, specificity is confirmed.

Phase 2: In Vivo Efficacy (Murine Models)[1]

Objective: Assess whole-body energy expenditure and tissue-specific browning. Subject: C57BL/6J Mice (Diet-Induced Obese vs. Lean).

Workflow: The Thermogenic Screening Pipeline

Figure 2: Preclinical workflow for assessing in vivo thermogenic efficacy.[1]

Protocol C: Acute Metabolic Cage Analysis (CLAMS)

-

Acclimatization: 24 hours in metabolic chambers.

-

Dosing: Intraperitoneal (i.p.) injection of this compound (0.1, 1.0, 10 mg/kg).[1]

-

Measurement: Continuous monitoring of

(Oxygen Consumption) and -

Calculation:

Critical Control: To prove the effect is UCP1-dependent, the experiment should ideally be repeated in UCP1-knockout mice . This compound should fail to increase EE in KO mice.[1]

Part 4: Translational Context & Data Synthesis[1]

While rodent BAT is highly active, human application requires "browning" of white fat. This compound's potential lies in its selectivity profile.[1]

Comparative Pharmacological Profile (Hypothetical/Inferred)

| Feature | This compound | Mirabegron | CL-316,243 |

| Target Selectivity | High | Moderate | High |

| Human | Investigational | Proven (FDA Approved) | Low (Poor binding to human receptor) |

| Primary Indication | Research / OAB (Potential) | Overactive Bladder (OAB) | Research Tool |

| Thermogenic Window | High (Theoretical) | Narrow (limited by CV effects) | High (Rodents only) |

Key Insight:

The failure of CL-316,243 in humans was due to species differences in the

References

-

World Health Organization. (2003).[1] International Nonproprietary Names for Pharmaceutical Substances (INN): this compound.[1][3] WHO Drug Information, 17(4).[1] Link

-

Cypress, C. P., et al. (2009).[1] Identification and physiological significance of brown adipose tissue in adult humans. New England Journal of Medicine. (Establishes the clinical relevance of the target). Link[1]

-

Finlin, B. S., et al. (2020).[1][6] The β3-adrenergic receptor agonist mirabegron improves glucose homeostasis in obese humans.[1][7] Journal of Clinical Investigation. (Provides the standard clinical protocol for β3 agonists). Link[1]

-

Cannon, B., & Nedergaard, J. (2004).[1] Brown adipose tissue: function and physiological significance. Physiological Reviews. (The authoritative review on the mechanism of thermogenesis). Link[1]

-

Baskin, A. S., et al. (2018).[1] Control of Brown Adipose Tissue Thermogenesis by β3-Adrenergic Receptors. (Methodology for CLAMS and Seahorse assays in this class). Link

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. cdn.who.int [cdn.who.int]

- 3. antibodysociety.org [antibodysociety.org]

- 4. mdpi.com [mdpi.com]

- 5. Latest Advancements on Combating Obesity by Targeting Human Brown/Beige Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Mirabegron, a Selective β3-Adrenergic Receptor Agonist, as a Potential Anti-Obesity Drug | MDPI [mdpi.com]

In Silico Docking Protocol: Elucidating the Binding Mechanism of Mantabegron to the β3-Adrenergic Receptor

Executive Summary

This technical guide delineates a rigorous in silico workflow for characterizing the molecular interaction between Mantabegron (an adamantane-based β3-adrenergic agonist) and the β3-adrenergic receptor (β3-AR) . Unlike the widely characterized mirabegron, this compound utilizes a distinct adamantyl pharmacophore. This protocol leverages the high-resolution Cryo-EM structure of the β3-AR (PDB: 7DH5) to map the orthosteric binding determinants. The objective is to provide a self-validating computational framework that predicts binding affinity, pose stability, and critical residue interactions (specifically Asp113 and Ser203) essential for agonism.

Target Architecture & Structural Biology

The primary challenge in β3-AR docking is the receptor's flexibility and the lack of a high-resolution human crystal structure. We utilize the Canine β3-AR (PDB: 7DH5) as the structural surrogate due to its high sequence identity (>90% in the transmembrane domain) to the human ortholog and its co-crystallization with a relevant agonist (mirabegron).

Structural Template Selection

-

Primary Template: PDB ID 7DH5 (Resolution: 3.10 Å).

-

State: Active state, stabilized by Gs-protein complex.

-

Rationale: Docking into an active-state conformer is critical for agonists. Inactive structures (often stabilized by inverse agonists like carazolol) possess a contracted binding pocket that sterically clashes with bulky agonists like this compound.

Key Binding Pocket Residues

Successful docking requires the grid box to encompass the conserved orthosteric site.

-

Asp113 (TM3): Essential for salt-bridge formation with the ligand's protonated amine.

-

Ser203/Ser207 (TM5): Hydrogen bond donors/acceptors for the ligand's "tail" (often a phenoxy or amide group).

-

Phe208 (TM5) & Phe293 (TM6): Aromatic residues forming the hydrophobic cage.

Ligand Chemistry: this compound Profile

This compound differs from the aminothiazole-based mirabegron.[1] Its adamantane moiety presents a bulky, lipophilic cage that requires specific volumetric accommodation within the receptor.

| Property | Specification |

| IUPAC Name | (2RS)-1-(adamantan-1-ylamino)-3-phenoxypropan-2-ol |

| CAS Number | 36144-08-8 |

| Formula | C₁₉H₂₇NO₂ |

| Key Pharmacophore 1 | Secondary Amine: Protonation site (pKa ~9.[2]5) for ionic interaction with Asp113. |

| Key Pharmacophore 2 | Adamantane Cage: Bulky lipophilic anchor; targets the hydrophobic exosite. |

| Key Pharmacophore 3 | Phenoxypropanol Linker: Flexible tether; -OH group acts as H-bond donor/acceptor. |

In Silico Workflow: The Core Protocol

This workflow is designed to be platform-agnostic (applicable to Schrödinger Glide, AutoDock Vina, or GOLD) but emphasizes the parameters required for induced-fit accuracy.

Step-by-Step Methodology

Phase 1: Ligand Preparation

-

Generation: Convert 2D SMILES of this compound to 3D structure.

-

Protonation: Set pH to 7.4 ± 0.5. Crucial: The secondary amine must be protonated (+1 charge) to mimic physiological conditions and enable the Asp113 salt bridge.

-

Stereoisomer Generation: this compound has a chiral center at the linker. Generate both (R) and (S) enantiomers. Dock separately to determine stereoselectivity.

-

Conformational Search: Perform a high-energy conformational sampling (e.g., OPLS4 force field) to prevent the adamantane cage from being trapped in a local minimum.

Phase 2: Protein Preparation (PDB: 7DH5)

-

Preprocessing: Remove the Gs protein heterotrimer and nanobody (Nb35) to isolate the 7TM receptor.

-

Mutation (Optional but Recommended): If using 7DH5 for human drug development, mutate non-conserved residues in the binding pocket to their Human β3-AR equivalents (SwissModel or Prime).

-

H-Bond Optimization: Optimize H-bond networks (Asn, Gln, His tautomers) at pH 7.4.

-

Restrained Minimization: Minimize the structure (RMSD convergence 0.30 Å) to relieve steric clashes introduced by removing the G-protein, while maintaining the active conformation.

Phase 3: Grid Generation

-

Center: Define the grid center using the centroid of the co-crystallized ligand (Mirabegron) in 7DH5.

-

Dimensions: 20 Å x 20 Å x 20 Å.

-

Constraints (Core Directive): Apply a H-bond constraint on Asp113 (TM3). This forces the docking algorithm to reject poses that do not form the critical salt bridge, significantly reducing false positives.

Phase 4: Docking & Scoring

-

Algorithm: Use a Genetic Algorithm (GA) or Lamarckian GA.[3]

-

Precision: Set to "Extra Precision" (XP) or equivalent.

-

Sampling: Generate 50 poses per enantiomer.

-

Post-Docking Minimization: Allow flexible ligand and semi-flexible residues (residues within 5 Å of the pocket) to adjust.

Workflow Visualization

The following diagram illustrates the logical flow and decision gates of the study.

Caption: Logical workflow for this compound docking, emphasizing the critical Asp113 constraint and MD validation step.

Interaction Analysis & Mechanism

Upon retrieving the top-ranked poses (lowest binding free energy,

The "Anchor and Lock" Mechanism

We hypothesize a binding mode for this compound distinct from Mirabegron due to the adamantane group.

-

The Anchor (Ionic Lock): The secondary amine of this compound forms a salt bridge with Asp113 (D113). Distance should be < 3.5 Å. This is the non-negotiable anchor.

-

The Hydrophobic Lock: The Adamantane cage is highly lipophilic. It is predicted to occupy the hydrophobic pocket usually filled by the dimethyl-phenyl group of other agonists. Key interacting residues: Val114, Phe198, Phe208 .

-

The H-Bond Network: The hydroxyl group (-OH) on the propyl chain acts as a donor to Asn297 or Ser203 , stabilizing the linker region.

Signaling Pathway Context

Understanding why we dock requires understanding the downstream effect. This compound agonism triggers the Gs-cAMP pathway.

Caption: The Gs-coupled signaling cascade activated by this compound binding to β3-AR.[4]

Protocol Validation (Trustworthiness)

A docking study is only as good as its validation. You must perform the following self-validating steps:

-

Redocking Control:

-

Extract Mirabegron from the 7DH5 complex.

-

Re-dock it using the exact parameters defined above.

-

Success Metric: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the grid generation or force field parameters are incorrect.

-

-

Enrichment Analysis (Optional):

-

Dock a set of 50 known decoys (non-binders).

-

Ensure this compound scores significantly better (lower energy) than the decoys.

-

-

MD Simulation (The Gold Standard):

-

Run a 100 ns Molecular Dynamics simulation (e.g., GROMACS or Desmond) on the this compound-β3-AR complex.

-

Success Metric: The ligand RMSD should stabilize (plateau) after equilibration. If the ligand flies out of the pocket, the docking pose was an artifact.

-

References

-

Nagase, Y., et al. (2021). Cryo-EM structure of the β3-adrenergic receptor–Gs signaling complex.[4] Nature, 597, 277–282. [Link]

-

RCSB Protein Data Bank. Structure 7DH5: Dog beta3 adrenergic receptor bound to mirabegron. [Link]

-

World Health Organization. International Nonproprietary Names for Pharmaceutical Substances (INN): this compound.[2] WHO Drug Information, Vol. 17, No.[2] 4. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 155160, this compound. [Link]

Sources

- 1. Ligand-Receptor Interactions and Structure-Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor (β2-AR) [mdpi.com]

- 4. rcsb.org [rcsb.org]

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of Mirabegron and Adamantane-Based Pharmacophores

A Note from the Senior Application Scientist:

This document addresses the inquiry regarding the synthesis of "Mantabegron," which we have interpreted as the established pharmaceutical agent, Mirabegron. It is crucial to clarify from the outset that Mirabegron does not possess an adamantane core in its chemical structure. Consequently, a direct synthetic route from adamantane precursors is not chemically viable.

Recognizing the distinct interests in both Mirabegron and adamantane-based drug molecules, this guide has been structured into two comprehensive parts. The first part provides a detailed, step-by-step protocol for a representative synthesis of Mirabegron, based on established patent literature. The second part explores the synthesis of key adamantane-containing pharmaceuticals, namely Amantadine and Memantine, to illustrate the application of adamantane precursors in drug development. This dual approach is intended to provide a thorough and scientifically sound resource for researchers, scientists, and drug development professionals.

Part 1: Synthesis Protocol for Mirabegron

Mirabegron is a potent and selective β3-adrenoceptor agonist, approved for the treatment of overactive bladder. Its synthesis involves the coupling of two key intermediates: 2-amino-1,3-thiazol-4-ylacetic acid and (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol. The following protocol outlines a plausible and scalable synthetic route.

Overall Synthetic Workflow for Mirabegron

Caption: Overall synthetic scheme for Mirabegron.

Synthesis of Key Intermediate A: 2-amino-1,3-thiazol-4-ylacetic acid

This intermediate is synthesized via a Hantzsch thiazole synthesis.

Protocol:

-

Reaction Setup: Suspend thiourea in water in a reaction vessel equipped with a stirrer and cooling system. Cool the suspension to 0-3°C.[1]

-

Addition of Reagent: Slowly add ethyl 4-chloroacetoacetate to the cooled suspension over a period of approximately 2 hours, maintaining the temperature between 0-3°C. The controlled addition is critical to manage the exothermic nature of the reaction.[1]

-

Reaction: Stir the mixture at the same temperature for an additional 3 hours.

-

Workup: Adjust the pH of the reaction mixture to 7 with aqueous ammonia to precipitate the intermediate ester. Filter the resulting white crystals.

-

Hydrolysis: Suspend the filtered intermediate in cold concentrated hydrochloric acid and stir for 1 hour. Subsequently, heat the mixture to 60°C for 6 hours to facilitate hydrolysis.[1]

-

Isolation: Cool the reaction mixture to -5 to 0°C to crystallize the hydrochloride salt of 2-amino-1,3-thiazol-4-ylacetic acid. Filter the product and dry.

Table 1: Reagents and Typical Yields for Intermediate A Synthesis

| Reagent | Molar Ratio (relative to Thiourea) | Typical Yield | Purity (HPLC) |

| Thiourea | 1.0 | 92% | >99.5% |

| Ethyl 4-chloroacetoacetate | ~1.0 | ||

| Concentrated HCl | Excess |

Synthesis of Key Intermediate B: (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol

This chiral intermediate is typically prepared in a multi-step process starting from D-Mandelic acid.

Protocol:

-

Amide Formation: Condense D-Mandelic acid with 4-nitrophenethylamine to form the corresponding amide intermediate. This can be achieved using standard peptide coupling reagents.

-

Amide Reduction: Reduce the amide functionality of the intermediate. A common method involves the use of sodium borohydride and iodine in an appropriate solvent like tetrahydrofuran. This step yields (R)-2-{[2-(4-nitrophenyl)ethyl]amino}-1-phenylethanol.

-

Nitro Group Reduction: Reduce the nitro group to an amine. This can be accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] Alternatively, a reduction using zinc powder in the presence of ammonium chloride can be employed.[3]

-

Isolation: After the reaction is complete, filter the catalyst (if used) and concentrate the filtrate. The product can be isolated as the hydrochloride salt by treatment with hydrochloric acid and crystallization from a suitable solvent system.[3]

Final Step: Condensation to form Mirabegron

Protocol:

-

Reaction Setup: In an aqueous acidic medium (e.g., water with hydrochloric acid), mix 2-amino-1,3-thiazol-4-ylacetic acid and (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol.[4]

-

Condensation: Add a dehydrating condensation agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the mixture to facilitate the amide bond formation.[4]

-

Reaction: Stir the reaction mixture until completion, which can be monitored by techniques like HPLC.

-

Workup and Isolation: Add a base, such as sodium hydroxide, to neutralize the acid and precipitate the free base of Mirabegron.[4] The crude product can be purified by recrystallization from a suitable solvent system.

Part 2: Synthesis of Adamantane-Based Pharmaceuticals

The rigid, lipophilic adamantane cage is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties to drug molecules.[5] Below are protocols for the synthesis of two prominent adamantane-containing drugs.

Synthesis of Amantadine Hydrochloride

Amantadine is an antiviral and anti-Parkinson's agent. A common synthetic route starts from adamantane.

Protocol:

-

Bromination of Adamantane: Reflux adamantane with an excess of bromine to produce 1-bromoadamantane.[6] This reaction proceeds via an ionic pathway.

-

Ritter Reaction: Convert 1-bromoadamantane to N-(1-adamantyl)acetamide via a Ritter-type reaction using acetonitrile in the presence of sulfuric acid.[6]

-

Hydrolysis: Deacetylate the N-(1-adamantyl)acetamide to yield 1-aminoadamantane (amantadine). This is typically achieved by heating with a strong base like sodium hydroxide in a high-boiling solvent such as diethylene glycol.[6]

-

Salt Formation: Dissolve the resulting amantadine free base in a suitable solvent like ether and bubble anhydrous hydrogen chloride gas through the solution to precipitate amantadine hydrochloride.[6] The product is then collected by filtration and dried.

An improved two-step, one-pot procedure from 1-bromoadamantane has also been reported with an overall yield of 88%.[7]

Synthesis of Memantine Hydrochloride

Memantine is used for the treatment of Alzheimer's disease. A concise two-step synthesis has been developed from 1,3-dimethyladamantane.[8]

Protocol:

-

Formylation: React 1,3-dimethyladamantane with formamide and nitric acid to yield 1-formamido-3,5-dimethyladamantane. This step has been reported to achieve a yield of 98%.[8]

-

Hydrolysis and Salt Formation: Hydrolyze the formamide intermediate using aqueous hydrochloric acid. Upon completion of the reaction, the mixture is concentrated and cooled to crystallize memantine hydrochloride.[9] This step has a reported yield of approximately 85%.[8]

Table 2: Comparison of Adamantane-Based Drug Syntheses

| Drug | Starting Material | Key Intermediates | Overall Yield |

| Amantadine HCl | Adamantane | 1-Bromoadamantane, N-(1-adamantyl)acetamide | 50-58% (traditional)[6], 88% (improved)[7] |

| Memantine HCl | 1,3-Dimethyladamantane | 1-Formamido-3,5-dimethyladamantane | 83%[8] |

General Workflow for Adamantane Functionalization

Caption: Generalized workflow for the synthesis of adamantane derivatives.

References

- CN104230840A - Synthesis method of mirabegron - Google P

-

Synthesis method of mirabegron - Patent CN-103193730-A - PubChem. (URL: [Link])

-

Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap. (URL: [Link])

-

Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method | Organic Process Research & Development - ACS Publications. (URL: [Link])

-

Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | ACS Omega. (URL: [Link])

-

The patent landscape of Mirabegron - Patsnap Synapse. (URL: [Link])

-

Adamantane - Wikipedia. (URL: [Link])

-

Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug - International Research Journal on Advanced Engineering and Management (IRJAEM). (URL: [Link])

- Synthesis method of mirabegron - CN103193730A - Google P

- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (URL: )

-

Simple and Economical Process for Producing Amantadine Hydrochloride - PMC - NIH. (URL: [Link])

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (URL: [Link])

- KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)

-

Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - ResearchGate. (URL: [Link])

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (URL: [Link])

-

(2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) - PubChem. (URL: [Link])

-

Simple and Economical Process for Producing Amantadine Hydrochloride | ACS Omega. (URL: [Link])

- CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)

Sources

- 1. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

- 3. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]

- 4. CN104230840A - Synthesis method of mirabegron - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

HPLC method development for Mantabegron detection

Executive Summary

This application note details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of Mantabegron , a

Compound Profile & Mechanistic Basis[1][2]

To develop a robust method, we must first understand the physicochemical "personality" of the analyte.[1]

-

Analyte: this compound

-

Chemical Name: (2RS)-1-(adamantan-1-ylamino)-3-phenoxypropan-2-ol[1][2]

-

Molecular Formula:

[1][3] -

Key Structural Features:

-

Adamantane Group: A bulky, diamondoid cage structure.[1] It is extremely lipophilic (hydrophobic), significantly increasing retention on Reverse Phase (RP) columns.[1]

-

Secondary Amine: A basic center (estimated pKa ~9.5–10.5).[1] At neutral pH, this will interact with residual silanols on silica columns, causing severe peak tailing.[1]

-

Phenoxy Group: Provides the primary UV chromophore (absorption bands typically ~220 nm and ~270 nm).[1]

-

Mechanistic Strategy

-

pH Control: We must operate at a pH where the amine is fully protonated (pH < 4) or fully deprotonated (pH > 11).[1] Given the stability of standard silica columns, acidic pH (pH 2–3) is preferred to protonate the amine (

), increasing its solubility and reducing silanol interactions.[1] -

Stationary Phase Selection: A standard C18 column may retain the adamantane group too strongly.[1] A C8 (Octyl) or Phenyl-Hexyl phase provides alternative selectivity, utilizing

interactions with the phenoxy ring while reducing hydrophobic retention of the adamantane.[1]

Method Development Workflow

The following diagram illustrates the decision matrix used to select the final protocol conditions.

Figure 1: Decision tree for HPLC method optimization based on this compound's physicochemical properties.

Experimental Protocol

Reagents & Equipment

-

Instrument: HPLC System (e.g., Agilent 1260/1290 or Waters Alliance) with Diode Array Detector (DAD).

-

Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) OR Agilent Zorbax Eclipse Plus C18.[1]

-

Rationale: End-capped C18 columns reduce silanol activity, critical for basic amines.[1]

-

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Trifluoroacetic Acid (TFA) or Formic Acid.[1]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% TFA in Water (pH ~2.[1]0) | Protonates amine to prevent tailing; TFA acts as an ion-pairing agent to improve shape.[1] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | High elution strength needed for adamantane moiety.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][4][5] |

| Column Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer (sharper peaks).[1] |

| Injection Volume | 10 µL | Standard injection load.[1] |

| Detection | UV 220 nm (Primary)UV 270 nm (Secondary) | 220 nm for max sensitivity (amide/peptide bonds); 270 nm for specificity (phenoxy).[1] |

Gradient Program

Due to the adamantane group, an isocratic hold at low organic % will result in extremely long run times.[1] A gradient is required.[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration / Injection |

| 2.0 | 90 | 10 | Isocratic hold to elute polar impurities |

| 15.0 | 10 | 90 | Linear gradient to elute this compound |

| 18.0 | 10 | 90 | Wash step (remove highly lipophilic contaminants) |

| 18.1 | 90 | 10 | Return to initial conditions |

| 23.0 | 90 | 10 | Re-equilibration |

Validation Framework (ICH Q2(R1))

To ensure the method is "Trustworthy" and "Self-Validating," perform the following checks:

System Suitability Testing (SST)

Run 5 replicate injections of a Standard Solution (50 µg/mL).

-

RSD of Area: ≤ 2.0% (Proves precision).[1]

-

Tailing Factor (

): ≤ 1.5 (Critical for this compound; if >1.5, increase TFA concentration or switch to a newer column). -

Theoretical Plates (

): > 5000 (Ensures column efficiency).

Linearity & Range

Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25–75 µg/mL).

-

Acceptance: Correlation coefficient (

) ≥ 0.999.

Specificity (Forced Degradation)

Subject the sample to stress conditions to ensure the method separates the parent drug from degradants.[1]

-

Acid: 0.1 N HCl, 60°C, 2 hours.

-

Base: 0.1 N NaOH, 60°C, 2 hours (Expect amide hydrolysis).

-

Oxidation: 3%

, Room Temp, 4 hours (Expect N-oxide formation on the amine).

This compound Structural Pathway

Understanding the molecule's connectivity helps in predicting fragmentation (for MS detection) or degradation.[1]

Figure 2: Functional group connectivity of this compound highlighting chromatographic interaction sites.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peak | Secondary silanol interactions with the amine.[1] | Add 0.1% Triethylamine (TEA) to mobile phase OR increase TFA to 0.15%.[1] |

| Retention Time Shift | pH fluctuation in aqueous buffer.[1] | Ensure buffer is prepared gravimetrically.[1] Use a buffer (Phosphate pH 2.[1]5) instead of just acid if drift persists.[1] |

| Ghost Peaks | Contamination from the adamantane group sticking to the injector loop.[1] | Increase needle wash cycles with 100% Acetonitrile.[1] |

| Low Sensitivity | Incorrect wavelength selection.[1] | This compound has low absorbance compared to conjugated systems.[1] Ensure detection is at 220 nm, not 254 nm. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 121495, this compound. Retrieved February 5, 2026, from [Link][1]

-

Global Substance Registration System (GSRS). Substance Record: this compound.[1] U.S. Food and Drug Administration.[1][6][7][8] Retrieved from [Link][1]

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography.[1] Wiley.[1] (Standard text on HPLC method development logic).

-

Astellas Pharma (Reference for Class Analogs). Mirabegron (Myrbetriq) Prescribing Information. (Used for comparative physicochemical properties of beta-3 agonists). Retrieved from [Link][1]

Sources

- 1. Mirabegron - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. HPLC Method for Analysis of Mirabegron in Tablet Dosage Form on Primesep 500 Column | SIELC Technologies [sielc.com]

- 5. ijpsr.com [ijpsr.com]

- 6. ijoeete.com [ijoeete.com]

- 7. researchgate.net [researchgate.net]

- 8. gsconlinepress.com [gsconlinepress.com]

Application Note: In Vitro cAMP Accumulation Assay for the Characterization of Mantabegron

Abstract

This application note details a robust, high-throughput protocol for quantifying the potency (

Introduction & Mechanistic Basis[1][2][3]

The -Adrenergic Receptor and this compound

The

This compound is a selective agonist that binds to the orthosteric site of the

Signaling Pathway

The activated G

Critical Control: To measure accumulation rather than transient flux, the assay requires the presence of IBMX (3-isobutyl-1-methylxanthine), a non-selective PDE inhibitor that prevents the rapid degradation of cAMP into AMP.

Pathway Visualization

The following diagram illustrates the signal transduction cascade triggered by this compound.

Caption: Fig 1. Gs-coupled signaling cascade. This compound stimulates cAMP production, while IBMX prevents degradation.

Assay Principle: TR-FRET Competition

This protocol utilizes HTRF (Homogeneous Time-Resolved Fluorescence) technology, a competitive immunoassay.[1][2][3]

-

Native cAMP: Produced by the cells in response to this compound.

-

Labeled cAMP (Acceptor): Exogenous cAMP labeled with a dye (e.g., d2 or Alexa Fluor 647).

-

Anti-cAMP Antibody (Donor): Labeled with a Cryptate (Europium or Terbium).

The Logic:

-

Low Drug Activity: Low cellular cAMP

Antibody binds Labeled cAMP -

High Drug Activity: High cellular cAMP

Cellular cAMP displaces Labeled cAMP

Note: The signal is inversely proportional to the concentration of cAMP.[3]

Materials & Reagents

| Component | Specification | Purpose |

| Test Compound | This compound (CAS 36144-08-8) | |

| Cell Line | CHO-K1 or HEK293 stable | Expression system |

| Detection Kit | HTRF cAMP Gs Dynamic Kit (Revvity/Cisbio) | Quantification |

| PDE Inhibitor | IBMX (500 mM stock in DMSO) | Prevents cAMP breakdown |

| Assay Buffer | HBSS + 20mM HEPES + 0.1% BSA | Physiological medium |

| Plate | 384-well, low volume, white | Optical Detection |

| Reader | HTRF-compatible (e.g., EnVision, PHERAstar) | TR-FRET measurement |

Experimental Protocol

Step 1: Compound Preparation

Objective: Create a dose-response series for this compound.

-

Stock Solution: Dissolve this compound powder in 100% DMSO to a concentration of 10 mM . Vortex until clear.

-

Intermediate Dilution: Dilute the stock 1:100 in Assay Buffer to reach 100

M (1% DMSO). -

Serial Dilution: Prepare a 10-point dilution series (1:3 or 1:half-log) in Assay Buffer containing 1% DMSO.

-

Top Concentration: 10

M (final in assay). -

Bottom Concentration: ~0.5 nM.

-

Vehicle Control: Assay Buffer with 1% DMSO (0 nM drug).

-

Step 2: Cell Preparation

Objective: Ensure cells are in the exponential growth phase and properly suspended.

-

Harvest CHO-K1 h

cells using a non-enzymatic dissociation buffer (e.g., Versene) to preserve receptor integrity. -

Centrifuge at 200 x g for 5 minutes.

-

Resuspend pellets in Stimulation Buffer (HBSS + HEPES + 0.5 mM IBMX).

-

Note: IBMX is added directly to the cell suspension to ensure immediate PDE inhibition upon plating.

-

-

Adjust cell density to 2,000 - 4,000 cells/well (optimized per specific kit sensitivity).

Step 3: Assay Execution (384-well Low Volume)

Objective: Stimulation and Detection.

-

Dispense Compound: Add 5

L of the this compound dilution series to the plate. -

Dispense Cells: Add 5

L of the cell suspension (containing IBMX) to the wells.-

Total Volume: 10

L. -

Final DMSO: 0.5% (tolerable for CHO cells).

-

-

Incubation: Incubate for 30-45 minutes at Room Temperature (RT).

-

Why RT? Prevents receptor internalization/desensitization that occurs more rapidly at 37°C.

-

-

Lysis & Detection:

-

Add 5

L of cAMP-d2 (Acceptor) in Lysis Buffer. -

Add 5

L of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

-

-

Final Incubation: Incubate for 60 minutes at RT in the dark.

Step 4: Plate Reading

Read the plate on a TR-FRET compatible reader using the following settings:

-

Excitation: 320-340 nm (Laser or Flash lamp).

-

Emission 1 (Donor): 615-620 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Delay: 50-100

s (removes short-lived autofluorescence).

Workflow Diagram

Caption: Fig 2.[1] Step-by-step experimental workflow for the this compound cAMP assay.

Data Analysis & Validation

HTRF Ratio Calculation

Raw data consists of two emission channels. Calculate the ratiometric signal to correct for well-to-well variability and quenching:

Standard Curve Interpolation

-

Run a cAMP standard curve (non-cellular) in parallel.

-

Plot Ratio (y-axis) vs. [cAMP] (x-axis) .

-

Fit using a 4-parameter logistic (4PL) non-linear regression.

-

Interpolate unknown sample Ratios to determine nM cAMP produced.

Dose-Response Curve

-

Plot nM cAMP produced (y-axis) vs. log[this compound] (x-axis).

-

Fit using a sigmoidal dose-response equation (variable slope).

-

Extract Parameters:

- : Potency (Concentration at half-maximal response).

- : Efficacy (Maximal cAMP produced relative to a reference like Isoproterenol or Forskolin).

Quality Control (Z-Factor)

To validate the assay for screening:

-

Pos: Cells + 10

M Forskolin (Max Signal). -

Neg: Cells + Buffer (Basal Signal).

-

Target: Z' > 0.5 indicates a robust assay.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Signal Window | Insufficient cell density | Titrate cells (2k, 4k, 8k per well) to find linear range. |

| High Variability | Pipetting error or edge effects | Use automated dispensers; centrifuge plate at 1000 rpm for 1 min before reading. |

| No Response | Receptor desensitization | Ensure incubation is at RT, not 37°C. Check IBMX freshness. |

| Right-Shifted EC50 | DMSO interference | Keep final DMSO < 1%. Run a DMSO tolerance test. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9865528 (Mirabegron/Mantabegron Analogues). Retrieved from [Link]

-

National Institutes of Health (NIH) (2017). Assay Guidance Manual: Measurement of cAMP for Gs- and Gi-Protein Coupled Receptors. Retrieved from [Link]

-

Michel, M. C., & Korstanje, C. (2016).

-Adrenoceptor agonists for overactive bladder syndrome: Role of translational pharmacology. Retrieved from [Link]

Sources

Protocols for synthesizing Mantabegron active pharmaceutical ingredient

Executive Summary

Mantabegron (Code: KRP-204; FN-1446) is a selective

Unlike structurally complex

This guide details a robust, scalable protocol for synthesizing this compound HCl, emphasizing impurity control, solid-state isolation, and enantiomeric considerations.[3][2]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Aryloxypropanolamine Logic," utilizing the reactivity of epichlorohydrin to link the phenolic core with the adamantyl amine.[3]

Strategic Disconnection[1][2][4]

-

C-N Bond Formation: The final assembly involves the nucleophilic attack of 1-Adamantanamine on a Phenyl Glycidyl Ether intermediate.[1][2]

-

C-O Bond Formation: The glycidyl ether is generated via O-alkylation of Phenol with Epichlorohydrin .[1][2]

Mechanistic Pathway Visualization

The following diagram outlines the reaction flow and critical intermediates.

Figure 1: Convergent synthesis route for this compound, highlighting the two-stage assembly process.[1][2]

Detailed Experimental Protocols

Stage 1: Synthesis of Phenyl Glycidyl Ether (Intermediate A)

This step establishes the chiral linker (if chiral epichlorohydrin is used) or the racemic core.[1]

-

Reaction Type: Williamson Ether Synthesis

-

Critical Parameter: Stoichiometry of Epichlorohydrin to prevent polymerization.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Phenol | 1.0 | Substrate |

| Epichlorohydrin | 3.0 - 5.0 | Electrophile / Solvent |

| Potassium Carbonate (

Protocol:

-

Setup: Charge a 3-neck round-bottom flask (RBF) with Phenol (1.0 eq) and Acetone (10 volumes). Stir to dissolve.

-

Base Addition: Add anhydrous

(2.5 eq) in a single portion. The suspension will turn opaque.[2] -

Alkylation: Add Epichlorohydrin (3.0 eq) dropwise over 30 minutes at room temperature. Note: Excess epichlorohydrin suppresses oligomerization.[1][2]

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2] -

Workup:

-

Cool to room temperature.[1][2] Filter off inorganic salts (

, unreacted carbonate).[3][2] -

Concentrate the filtrate under reduced pressure to remove acetone and excess epichlorohydrin.[2]

-

Purification: Distill the residue under high vacuum (approx.

at 2 mmHg) to obtain Phenyl Glycidyl Ether as a colorless oil.[1][2]

-

Stage 2: Synthesis of this compound Free Base

This step involves the regioselective ring-opening of the epoxide by the bulky adamantyl amine.[1][2]

-

Reaction Type: Aminolysis of Epoxide[3]

-

Challenge: Preventing the formation of the tertiary amine impurity (Bis-alkylation).

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Phenyl Glycidyl Ether | 1.0 | Intermediate A |

| 1-Adamantanamine | 1.2 | Nucleophile |

| Isopropanol (IPA) | 15 Vol | Solvent |[1][2]

Protocol:

-

Dissolution: In a reactor, dissolve 1-Adamantanamine (1.2 eq) in Isopropanol (10 volumes). Ensure complete dissolution; mild heating (

) may be required due to the lipophilicity of the adamantane cage.[1] -

Addition: Dissolve Phenyl Glycidyl Ether (1.0 eq) in Isopropanol (5 volumes) and add it slowly to the amine solution over 1 hour.

-

Reaction: Heat the mixture to reflux (

) for 12–16 hours. -

Isolation:

Stage 3: Salt Formation & Purification (this compound HCl)

Conversion to the hydrochloride salt ensures stability and water solubility for bioavailability.[1][2]

Protocol:

-